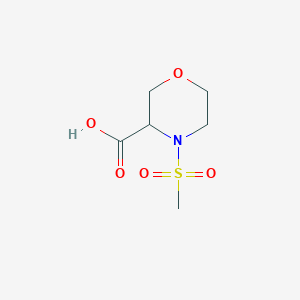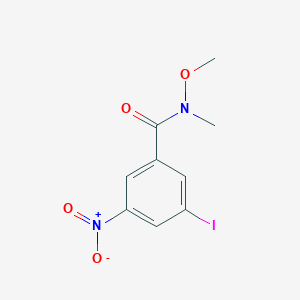
4-溴-2-氟-5-甲基苯甲酰胺
概述
描述
4-Bromo-2-fluoro-5-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine, fluorine, and a methyl group
科学研究应用
4-Bromo-2-fluoro-5-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
The primary target of 4-Bromo-2-fluoro-5-methylbenzamide is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
4-Bromo-2-fluoro-5-methylbenzamide acts as an androgen-receptor antagonist . This prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
Biochemical Pathways
The compound’s action affects the androgen signaling pathway . By blocking the androgen receptor, it prevents the normal functioning of this pathway, which plays a crucial role in the development and maintenance of male sexual characteristics .
Result of Action
The result of 4-Bromo-2-fluoro-5-methylbenzamide’s action is the inhibition of the androgen receptor . This can have various effects at the molecular and cellular level, depending on the context. For example, in the context of prostate cancer, where androgens and the androgen receptor play a role in disease progression, this compound could potentially slow down or halt the progression of the disease .
生化分析
Biochemical Properties
4-Bromo-2-fluoro-5-methylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as an intermediate in the synthesis of certain androgen-receptor antagonists, which block androgens from binding to the androgen receptor and prevent nuclear translocation and co-activator recruitment of the ligand-receptor complex . This interaction is crucial for its potential therapeutic applications.
Cellular Effects
The effects of 4-Bromo-2-fluoro-5-methylbenzamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as an androgen-receptor antagonist, it can alter the expression of genes regulated by androgens, thereby affecting cellular proliferation and differentiation . Additionally, its impact on cellular metabolism can lead to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, 4-Bromo-2-fluoro-5-methylbenzamide exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function. The compound’s ability to block androgen receptors is a key aspect of its molecular mechanism, as it prevents the activation of androgen-responsive genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-fluoro-5-methylbenzamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-fluoro-5-methylbenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including alterations in liver and kidney function . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
4-Bromo-2-fluoro-5-methylbenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity. For example, the formation of reactive intermediates during metabolism can lead to cellular damage if not properly detoxified.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-fluoro-5-methylbenzamide is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Bromo-2-fluoro-5-methylbenzamide is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-2-fluoro-5-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-fluorobenzoic acid with methylamine hydrochloride. The reaction is typically carried out in the presence of a coupling reagent such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate and a base like diisopropylethylamine in dichloromethane. The reaction mixture is stirred at room temperature for about 2 hours, followed by hydrolysis and extraction with dichloromethane. The organic layers are combined, washed with brine, dried over magnesium sulfate, and purified by flash column chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for 4-Bromo-2-fluoro-5-methylbenzamide typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated equipment can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Bromo-2-fluoro-5-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carboxylic acids and amines, respectively.
相似化合物的比较
Similar Compounds
- 4-Bromo-2-fluoro-N-methylbenzamide
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluorobenzamide
Uniqueness
4-Bromo-2-fluoro-5-methylbenzamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a methyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a unique scaffold for designing new molecules with specific biological or chemical activities.
属性
IUPAC Name |
4-bromo-2-fluoro-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIILNNLSWGFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)



![ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate](/img/structure/B1400196.png)

![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one](/img/structure/B1400198.png)

